molecular formula C17H12N2O2 B3257066 [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid CAS No. 282550-57-6

[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid

Cat. No.: B3257066
CAS No.: 282550-57-6
M. Wt: 276.29 g/mol
InChI Key: NSHPUFRGALCSOS-UHFFFAOYSA-N
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Description

[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family This compound is characterized by the presence of a phenyl group attached to the bipyridine core, with a carboxylic acid functional group at the 4-position

Future Directions

The future directions for the study of “[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid” could involve further exploration of its properties and potential applications. For instance, it could be interesting to explore its potential use in the construction of mono- and di-nuclear organoplatinum (II) monomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid can be achieved through several methods. One common approach involves the direct base-assisted arene C(sp2)–H cyclometalation reaction. This method uses unreactive precursor materials such as NiX2 and HPhbpy (6-phenyl-2,2’-bipyridine) or the versatile precursor [Ni(HPhbpy)Br2]2. The reaction is optimized using various bases, solvents, and methods, with a 1:2 mixture of acetate and carbonate identified as the most effective base pair .

Industrial Production Methods

While specific industrial production methods for [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of [6-Phenyl-2,2’-bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions and interact with biological molecules. The bipyridine core can intercalate with DNA, while the phenyl group enhances its binding affinity. This interaction can disrupt cellular processes, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-Phenyl-2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid functional group. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-6-pyridin-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)13-10-15(12-6-2-1-3-7-12)19-16(11-13)14-8-4-5-9-18-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPUFRGALCSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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